(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid
Overview
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystallinity
The liquid crystallinity values of fluorenyl derivatives were studied, comparing them to biphenyl homologues. Modifications such as cyano groups and different substituents at specific positions of the fluorenyl moiety influence their liquid crystalline properties, indicating the potential for creating materials with tailored optical and electronic characteristics (Yamamoto et al., 2005).
Self-Assembled Structures
The self-assembly of Fmoc variants of threonine and serine revealed morphological transitions at the supramolecular level under different conditions. These findings pave the way for designing novel self-assembled architectures for applications in material science and nanotechnology, demonstrating the compound's utility in understanding and controlling molecular self-assembly (Kshtriya et al., 2021).
Peptide Synthesis
The compound is used in the synthesis of β2-homoamino acids and peptides, highlighting its role in the development of novel peptide-based materials and pharmaceuticals. The detailed synthesis procedures indicate the compound's versatility in creating diverse peptide structures (Šebesta et al., 2003).
Solid Phase Synthesis
It serves as a photocleavable linker for solid phase synthesis, facilitating the synthesis of C-terminal carboxamides and small organic molecules. This application is critical for the efficient and selective synthesis of complex molecules, underscoring its importance in synthetic chemistry and drug development (Bradley & Mittoo, 2003).
Cyclodepsipeptides Synthesis
The synthesis of complex 'head-to-side-chain' cyclodepsipeptides, which are cyclic peptides with broad biological activities, utilizes the compound for preparing protected amino acids. This application demonstrates its value in pharmaceutical research and development, especially in creating potential drug candidates (Pelay-Gimeno et al., 2016).
Mechanism of Action
Mode of Action
It’s worth noting that cyano group-bearing compounds have been studied for their optoelectronic properties . These properties are often associated with the compound’s interaction with its targets, leading to changes in the electronic and optical properties of the system .
Biochemical Pathways
Compounds with similar structures have been used in the development of dye-sensitized solar cells (dssc), indicating their potential role in energy conversion processes .
Result of Action
The compound’s structural, optoelectronic, and thermodynamic properties have been studied, indicating its potential as a nonlinear optical material .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, in the context of DSSC, factors such as light and water can affect the performance of the dye .
Properties
IUPAC Name |
(3R)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHWVWQIRQSSX-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140888 | |
Record name | (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-81-0 | |
Record name | (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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